An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1373921-14-2)
An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1373921-14-2)
Disclaimer: The compound 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1373921-14-2) is a novel or rare chemical entity with limited publicly available data. The information presented in this guide, including properties, synthesis, and spectral data, is expertly inferred from the well-documented chemistry of structurally analogous compounds. This document is intended to serve as a predictive and enabling resource for researchers in drug discovery and chemical synthesis.
Introduction: A Trifecta of Functionality for Modern Medicinal Chemistry
4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde represents a compelling, albeit sparsely documented, building block for medicinal chemistry and materials science. Its structure is a carefully orchestrated assembly of three key functional groups on a benzaldehyde scaffold: a fluorine atom, a methyl group, and a trifluoromethyl (CF3) group. This unique substitution pattern is not accidental; it is a deliberate design to modulate the electronic, steric, and pharmacokinetic properties of resulting molecules.
The aldehyde group serves as a versatile synthetic handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[1] The trifluoromethyl group, a potent electron-withdrawing substituent, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby increasing its reactivity towards nucleophiles.[2][3] This heightened reactivity can lead to improved reaction kinetics and yields. Furthermore, the CF3 group is a well-established bioisostere for other groups and is known to improve metabolic stability and membrane permeability in drug candidates.[4] The fluorine atom, another strongly electronegative element, further modulates the electronic landscape of the aromatic ring and can participate in favorable protein-ligand interactions. The methyl group provides a point of steric definition and can influence binding selectivity.
This guide provides a predictive but scientifically grounded overview of this promising compound, offering researchers a technical foundation for its synthesis, characterization, and application.
Predicted Physicochemical & Safety Profile
The physical properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde have been estimated based on trends observed in its closest structural analogs, primarily 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0) and 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7).[5]
| Property | Predicted Value | Rationale / Analog Data |
| Molecular Formula | C9H6F4O | - |
| Molecular Weight | 206.14 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on analogs like 4-Fluoro-3-(trifluoromethyl)benzaldehyde.[6] |
| Boiling Point | ~185-195 °C (at 760 mmHg) | Extrapolated from analogs; likely higher than 4-Fluoro-3-(trifluoromethyl)benzaldehyde (178 °C) due to the added methyl group. |
| Density | ~1.4 g/mL at 25 °C | Similar to 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.408 g/mL). |
| Refractive Index | ~1.46 | Similar to 4-Fluoro-3-(trifluoromethyl)benzaldehyde (n20/D 1.457). |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General property of similar aromatic aldehydes. |
| Air Sensitivity | Likely sensitive | A common characteristic of substituted benzaldehydes.[5] |
Predicted Safety Information: Based on analogous compounds, this substance should be handled with care. It is predicted to be a skin, eye, and respiratory irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis and Mechanism
While no specific synthesis for this compound is published, a robust and logical pathway can be proposed starting from commercially available materials. A multi-step sequence starting from 1-bromo-3-fluoro-5-methylbenzene is a plausible approach. The aldehyde functionality can be introduced in the final step via oxidation of the corresponding benzyl alcohol.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Grignard Formation and Reaction with Paraformaldehyde to yield (4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanol
-
Apparatus Setup: A three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Preparation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of a suitable precursor, such as 1-bromo-3-fluoro-5-methyl-2-(trifluoromethyl)benzene (1.0 equivalent), in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (as evidenced by gentle bubbling and heat generation), a small crystal of iodine or gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Paraformaldehyde: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent. Cool the mixture to 0 °C. In a separate flask, dry paraformaldehyde (2.0 equivalents) under vacuum and suspend it in anhydrous THF. Add this suspension to the Grignard reagent portion-wise, maintaining the temperature below 10 °C.
-
Workup: After the addition, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.
Step 2: Oxidation to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Reaction Setup: Dissolve the crude (4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanol from Step 1 in dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.
Caption: Proposed two-step synthesis workflow.
Predicted Spectroscopic Characterization
Spectroscopic analysis is critical for structure elucidation. The following are predicted key features for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.
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¹H NMR (Proton NMR):
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Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm.
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Aromatic Protons: Two doublets (or finely split singlets) are expected in the aromatic region (δ 7.5-8.0 ppm). The coupling will be due to the fluorine atom.
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Methyl Protons (CH₃): A singlet is expected around δ 2.3-2.6 ppm.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.
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Aromatic Carbons: Multiple signals are expected in the δ 120-165 ppm region. The carbons bonded to fluorine and the trifluoromethyl group will show characteristic splitting (C-F coupling).
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Trifluoromethyl Carbon (CF₃): A quartet is expected due to coupling with the three fluorine atoms.
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Methyl Carbon (CH₃): A signal is expected in the aliphatic region, around δ 15-20 ppm.
-
-
¹⁹F NMR (Fluorine NMR):
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Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-F Stretch: Strong absorptions are expected in the 1100-1400 cm⁻¹ region, characteristic of the CF₃ group and the aromatic C-F bond.
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Reactivity and Synthetic Potential
The synthetic utility of this aldehyde is governed by the highly electrophilic nature of its carbonyl group, a direct consequence of the two strong electron-withdrawing groups (-F and -CF₃) on the aromatic ring. This makes it an excellent substrate for a variety of nucleophilic addition reactions.
Key Reaction Classes:
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Reductive Amination: This is a cornerstone reaction for drug discovery, allowing the formation of C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine. This is a highly efficient method for introducing the substituted phenyl moiety into complex molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkenes by reacting the aldehyde with phosphorus ylides.
-
Condensation Reactions: Aldol and Claisen-Schmidt condensations with ketones or other enolizable carbonyl compounds can be used to construct larger carbon skeletons.[2]
-
Grignard and Organolithium Additions: The addition of organometallic reagents will produce secondary alcohols, which can serve as intermediates for further functionalization.
Caption: Reductive amination workflow.
Hypothetical Applications in Drug Discovery
Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals.[1][8] The unique substitution pattern of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde makes it a particularly attractive building block for several therapeutic areas:
-
Oncology: The trifluoromethyl group is a common feature in many kinase inhibitors and other anti-cancer agents. This aldehyde could be used to synthesize novel scaffolds targeting various signaling pathways implicated in cancer.
-
Neuroscience: The modulation of lipophilicity and metabolic stability afforded by the fluoro and trifluoromethyl groups is highly desirable for CNS-active drugs that need to cross the blood-brain barrier.
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Inflammatory Diseases: Fluorinated compounds are widely used in the development of anti-inflammatory drugs.[6] This aldehyde could serve as a starting point for novel inhibitors of inflammatory targets.
Conclusion
While direct experimental data for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is not yet widely available, a comprehensive technical profile can be confidently predicted based on the established principles of physical organic chemistry and the known behavior of its structural analogs. The combination of a highly reactive aldehyde functional group with the powerful modulating effects of fluorine and trifluoromethyl substituents positions this compound as a high-potential building block for advanced chemical synthesis. This guide serves as a foundational resource to stimulate and support research into its properties and applications, particularly within the innovative landscape of drug discovery and development.
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